(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
The compound "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone" is a heterocyclic hybrid molecule combining a 4-methyl-1,2,3-thiadiazole core, a piperazine linker, and a 6-(trifluoromethoxy)benzo[d]thiazole moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the piperazine linker improves solubility and bioavailability, common in drug design .
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2S2/c1-9-13(28-22-21-9)14(25)23-4-6-24(7-5-23)15-20-11-3-2-10(8-12(11)27-15)26-16(17,18)19/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUYUOLAJIEKQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a novel synthetic organic molecule that belongs to the class of thiadiazoles and thiazoles. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a thiadiazole ring, a piperazine moiety, and a trifluoromethoxy-substituted benzo[d]thiazole, contributing to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its antimicrobial and anticancer effects. The following sections summarize key findings from relevant research.
Antimicrobial Activity
Research has shown that compounds containing thiadiazole and thiazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives similar to the target compound possess activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.62 µg/mL |
| Escherichia coli | 31.25 µg/mL |
| Candida albicans | 15.62 µg/mL |
These results indicate that the compound may effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Activity
Studies have indicated that thiadiazole derivatives can also exhibit anticancer properties. For instance, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation by targeting specific signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of thiadiazole derivatives, including those structurally related to our compound. The results indicated that certain modifications in substituents could enhance antibacterial potency against resistant strains of Staphylococcus aureus and Escherichia coli .
- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of similar compounds on human cancer cell lines. The findings suggested that these compounds induced apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .
The proposed mechanism of action for the biological activity of this compound includes:
- Interaction with Enzymes : The thiadiazole ring can form hydrogen bonds with active sites on enzymes, inhibiting their function.
- Cell Membrane Disruption : The hydrophobic nature of the trifluoromethoxy group may facilitate penetration into microbial membranes, leading to cell lysis.
- Signal Pathway Modulation : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. Research indicates that modifications to the thiadiazole structure can enhance activity against various bacterial strains, including resistant ones. For instance, derivatives similar to this compound have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .
-
Anticancer Properties :
- Compounds containing thiadiazoles have been explored for their anticancer activities. The structural diversity provided by the piperazine and trifluoromethoxy groups may contribute to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. Preliminary data suggest that such compounds can interfere with cancer cell signaling pathways .
- Anti-inflammatory Effects :
Agricultural Applications
-
Pesticidal Activity :
- The incorporation of thiadiazole and thiazole moieties into agrochemicals has been linked to enhanced pesticidal activity. Studies indicate that compounds with similar structures can act as effective fungicides or insecticides, targeting specific pests while minimizing harm to beneficial organisms .
- Plant Growth Regulation :
Case Studies
- Antimicrobial Evaluation :
- In Vivo Anticancer Studies :
- Field Trials for Pesticidal Efficacy :
Comparison with Similar Compounds
Table 1: Key Structural Features and Reported Activities of Analogous Compounds
Key Observations :
- Trifluoromethoxy vs.
- Piperazine Linker: Unlike the ethanone linker in ’s compounds, the methanone group in the target compound may reduce steric hindrance, improving interaction with hydrophobic enzyme pockets .
- Benzothiazole Positioning : The benzo[d]thiazole-2-yl group in the target compound mirrors the bioactive benzothiazole in Compound 18 (), which demonstrated antimicrobial efficacy via diazenyl linkages .
Bioactivity Trends
- Antimicrobial Activity: Compound 18 () showed efficacy against Gram-positive bacteria via thiazolidinone and azo groups, suggesting the target compound’s thiadiazole and benzothiazole may act similarly but with broader spectrum due to trifluoromethoxy’s hydrophobicity .
- Antiproliferative Potential: ’s pyrazolo-pyrimidine-thiazole hybrids (e.g., Example 76) inhibited kinase pathways, implying the target compound’s piperazine-thiadiazole core could target analogous pathways with improved pharmacokinetics .
Q & A
Q. Basic
- -NMR : Identifies proton environments (e.g., trifluoromethoxy group splitting patterns at δ 7.0–8.0 ppm) .
- -NMR : Confirms carbonyl (C=O, ~190 ppm) and aromatic carbons .
- IR spectroscopy : Validates thiadiazole (C-S, ~650 cm) and methanone (C=O) groups .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy .
How should discrepancies between experimental and theoretical NMR data be resolved?
Q. Advanced
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., thiadiazole or benzothiazole derivatives) .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .
- Dynamic effects : Assess tautomerism or conformational flexibility via variable-temperature NMR .
What methodologies are used to evaluate biological activity?
Q. Advanced
- In vitro cytotoxicity : Use SRB assays on cancer cell lines (e.g., MCF-7, HEPG-2) with IC determination .
- Antimicrobial testing : Agar dilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Enzyme inhibition : Kinase or protease inhibition assays with fluorescence-based readouts .
How can stability under varying pH conditions be assessed?
Q. Advanced
- pH stability studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at 24/48/72 hours .
- Kinetic analysis : Calculate half-life () and degradation pathways using LC-MS .
What purification techniques ensure high compound purity?
Q. Basic
- Recrystallization : Use ethanol/water or ethyl acetate/hexane mixtures to remove impurities .
- Column chromatography : Employ silica gel with gradient elution (e.g., hexane → ethyl acetate) .
- HPLC purification : Reverse-phase C18 columns with acetonitrile/water mobile phases .
How do substituents influence biological activity in SAR studies?
Q. Advanced
- Thiadiazole modifications : Introduce electron-withdrawing groups (e.g., CF) to enhance metabolic stability .
- Piperazine substitutions : Vary benzothiazole substituents (e.g., OCH vs. Cl) to modulate receptor affinity .
- Docking studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases) .
What safety protocols are critical during synthesis?
Q. Basic
- Ventilation : Use fume hoods when handling volatile reagents (e.g., mercaptoacetic acid) .
- PPE : Wear nitrile gloves and goggles to avoid skin/eye contact with catalysts (e.g., CuTC) .
- Waste disposal : Neutralize acidic/basic waste before disposal .
How can low yields in multi-step syntheses be troubleshooted?
Q. Advanced
- Intermediate characterization : Isolate and purify intermediates (e.g., via TLC) to identify bottlenecks .
- Catalyst optimization : Screen alternative catalysts (e.g., Pd(dba)) or ligands (e.g., XPhos) .
- Solvent drying : Use molecular sieves to eliminate trace moisture in hygroscopic solvents (e.g., DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
